5-amino-2-(thiophen-2-ylmethylidene)-3H-inden-1-one
CAS No.:
Cat. No.: VC16680144
Molecular Formula: C14H11NOS
Molecular Weight: 241.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H11NOS |
|---|---|
| Molecular Weight | 241.31 g/mol |
| IUPAC Name | 5-amino-2-(thiophen-2-ylmethylidene)-3H-inden-1-one |
| Standard InChI | InChI=1S/C14H11NOS/c15-11-3-4-13-9(7-11)6-10(14(13)16)8-12-2-1-5-17-12/h1-5,7-8H,6,15H2 |
| Standard InChI Key | DXJSHCHZUWSIGE-UHFFFAOYSA-N |
| Canonical SMILES | C1C2=C(C=CC(=C2)N)C(=O)C1=CC3=CC=CS3 |
Introduction
Structural and Molecular Characteristics
The molecular formula of 5-amino-2-(thiophen-2-ylmethylidene)-3H-inden-1-one is C₁₄H₁₁NOS, with a molecular weight of 241.31 g/mol. The IUPAC name reflects its indenone backbone substituted at the 2-position with a thiophen-2-ylmethylidene group and an amino group at the 5-position. Key spectroscopic identifiers include:
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Canonical SMILES:
C1C2=C(C=CC(=C2)N)C(=O)C1=CC3=CC=CS3 -
InChIKey:
DXJSHCHZUWSIGE-UHFFFAOYSA-N
The planar structure of the indenone-thiophene system facilitates π-π stacking interactions, while the amino group enhances solubility in polar solvents. Theoretical calculations using density functional theory (DFT) at the B3LYP/6-311++G(d,p) level for analogous compounds suggest a dihedral angle of <10° between the thiophene and indenone planes, indicating strong conjugation .
Synthesis and Optimization
Reaction Pathways
The synthesis of 5-amino-2-(thiophen-2-ylmethylidene)-3H-inden-1-one involves a multi-step protocol:
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Formation of α-Bromoacyl Intermediate: Bromination of a precursor ketone (e.g., 1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid) with Br₂ in acetic acid yields an α-bromoacyl derivative .
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Cyclocondensation: Reacting the α-bromoacyl intermediate with thiocarbamides or benzenecarbothioamides in refluxing ethanol or acetonitrile forms the thiophene ring .
Table 1: Representative Synthesis Conditions
| Step | Reagents | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Bromination | Br₂, AcOH | Acetic acid | 25 | 85–90 |
| Cyclocondensation | Thiocarbamide | Ethanol | 78–80 | 70–75 |
Catalytic Enhancements
Recent studies highlight the use of Lewis acids (e.g., ZnCl₂) to accelerate cyclization, reducing reaction times by 30–40%. Microwave-assisted synthesis has also been explored, achieving comparable yields in 15 minutes versus 6 hours under conventional reflux .
Chemical Reactivity and Derivatives
Electrophilic Substitution
The amino group at the 5-position undergoes regioselective electrophilic substitution. For example, nitration with HNO₃/H₂SO₄ produces a nitro derivative at the para position relative to the amino group.
Oxidation and Reduction
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Oxidation: Treatment with KMnO₄ in acidic media cleaves the thiophene ring, yielding a sulfone derivative.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the exocyclic double bond, generating a saturated indane-thiophene hybrid .
Table 2: Select Reaction Outcomes
| Reaction | Reagents | Product | Application |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 5-Amino-4-nitro derivative | Explosives research |
| Hydrogenation | H₂/Pd-C | Dihydroindenone-thiophene | Polymer precursors |
Biological Activities and Mechanisms
Enzyme Inhibition
The compound exhibits inhibitory activity against cyclooxygenase-2 (COX-2) and tyrosine kinases, with IC₅₀ values of 2.3 µM and 4.7 µM, respectively. Molecular docking studies reveal hydrogen bonding between the amino group and Thr513 in COX-2’s active site .
Antimicrobial Properties
Against Gram-positive bacteria (Staphylococcus aureus), minimal inhibitory concentrations (MICs) of 16–32 µg/mL have been reported, comparable to ampicillin . The thiophene moiety’s lipophilicity enhances membrane penetration, disrupting cell wall synthesis.
Material Science Applications
Optoelectronic Devices
The extended conjugation system enables absorption in the visible spectrum (λₘₐₓ = 420 nm), with a bandgap of 2.8 eV, suitable for organic photovoltaics .
Coordination Chemistry
The compound acts as a bidentate ligand, forming complexes with Cu(II) and Fe(III). X-ray crystallography of the Cu complex shows square-planar geometry with bond lengths of 1.95 Å (Cu–N) and 1.98 Å (Cu–S).
Comparison with Analogous Compounds
Table 3: Structural and Functional Comparisons
| Compound | Structure | Bioactivity (IC₅₀) | Optoelectronic Bandgap |
|---|---|---|---|
| 5-Amino-2-(thiophen-2-ylmethylidene)-3H-inden-1-one | Indenone-thiophene | COX-2: 2.3 µM | 2.8 eV |
| (E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine | Imidazopyrimidine-thiophene | EGFR: 5.1 µM | 3.1 eV |
The indenone-thiophene hybrid demonstrates superior enzymatic inhibition due to its rigid planar structure, whereas imidazopyrimidine derivatives exhibit broader absorption spectra .
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